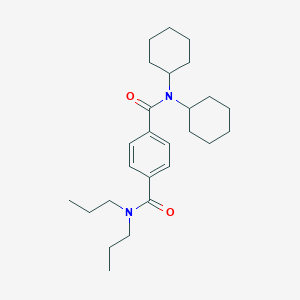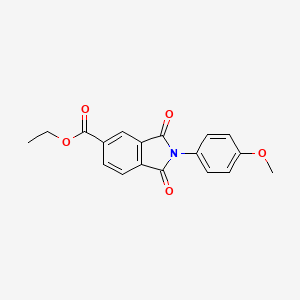![molecular formula C21H26N6O7S B11542685 N,N-diethyl-2-{(2E)-2-[4-(morpholin-4-yl)-3-nitrobenzylidene]hydrazinyl}-5-nitrobenzenesulfonamide](/img/structure/B11542685.png)
N,N-diethyl-2-{(2E)-2-[4-(morpholin-4-yl)-3-nitrobenzylidene]hydrazinyl}-5-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-{(2E)-2-[4-(morpholin-4-yl)-3-nitrobenzylidene]hydrazinyl}-5-nitrobenzenesulfonamide: is a complex organic compound that features multiple functional groups, including nitro, sulfonamide, and hydrazone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be approached through a multi-step process:
Formation of the hydrazone linkage: This can be achieved by reacting 4-(morpholin-4-yl)-3-nitrobenzaldehyde with N,N-diethylhydrazine in the presence of an acid catalyst.
Sulfonamide formation: The resulting hydrazone can then be reacted with 5-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Optimization of reaction conditions: Temperature, solvent choice, and reaction time.
Purification techniques: Crystallization, chromatography, or recrystallization to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro groups can undergo reduction to form amines.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Amines: From the reduction of nitro groups.
Hydrazine derivatives: From the reduction of the hydrazone linkage.
Substituted sulfonamides: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a potential drug candidate due to its multiple functional groups that can interact with biological targets.
Materials Science: As a building block for the synthesis of advanced materials with specific properties.
Biology: As a probe or reagent in biochemical assays.
Wirkmechanismus
The mechanism of action would depend on the specific application:
Medicinal Chemistry: It could interact with enzymes or receptors, inhibiting or activating their function.
Materials Science: It could contribute to the physical properties of materials, such as conductivity or stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-diethyl-2-{(2E)-2-[4-(morpholin-4-yl)benzylidene]hydrazinyl}-5-nitrobenzenesulfonamide: Lacks the nitro group on the benzylidene moiety.
N,N-diethyl-2-{(2E)-2-[4-(morpholin-4-yl)-3-nitrobenzylidene]hydrazinyl}-benzenesulfonamide: Lacks the nitro group on the benzenesulfonamide moiety.
Uniqueness
The presence of multiple nitro groups and the sulfonamide linkage makes this compound unique, potentially enhancing its reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C21H26N6O7S |
|---|---|
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
N,N-diethyl-2-[(2E)-2-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydrazinyl]-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C21H26N6O7S/c1-3-25(4-2)35(32,33)21-14-17(26(28)29)6-7-18(21)23-22-15-16-5-8-19(20(13-16)27(30)31)24-9-11-34-12-10-24/h5-8,13-15,23H,3-4,9-12H2,1-2H3/b22-15+ |
InChI-Schlüssel |
AFTIUFQSSGXXIJ-PXLXIMEGSA-N |
Isomerische SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N/N=C/C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NN=CC2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11542611.png)


![3,4-dichloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11542617.png)
![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11542627.png)
![8,8'-bis{(E)-[(2-ethylphenyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B11542644.png)
![6-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-bromo-3,4-dimethylphenol](/img/structure/B11542645.png)
![N'-[(E)-(2-Hydroxynaphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11542646.png)
![2-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4,6-dinitrophenol](/img/structure/B11542650.png)
![N-(4-{[(E)-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxyphenyl}methylidene]amino}phenyl)acetamide](/img/structure/B11542653.png)
![N'-[(E)-(4-iodophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B11542656.png)

![4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11542663.png)

